molecular formula C25H23NO4 B12469863 2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate

2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate

Cat. No.: B12469863
M. Wt: 401.5 g/mol
InChI Key: PZSOBENWFBYHBG-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a unique structure that combines biphenyl and carbamoyl propanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves a multi-step process. The initial step often includes the formation of the biphenyl moiety through a Suzuki coupling reaction, followed by the introduction of the oxoethyl group via a Friedel-Crafts acylation. The final step involves the formation of the carbamoyl propanoate group through a carbamoylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium for the Suzuki coupling and aluminum chloride for the Friedel-Crafts acylation, is common to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of biphenyl oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The biphenyl moiety can intercalate with DNA, while the carbamoyl propanoate group can inhibit enzymes involved in inflammatory pathways. These interactions lead to the modulation of cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of biphenyl and carbamoyl propanoate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-(2-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C25H23NO4/c1-18-7-5-6-10-22(18)26-24(28)15-16-25(29)30-17-23(27)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-14H,15-17H2,1H3,(H,26,28)

InChI Key

PZSOBENWFBYHBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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